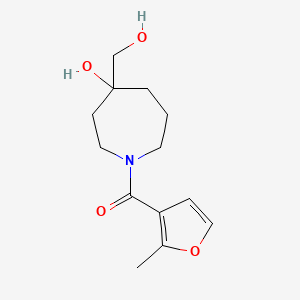![molecular formula C11H11N5O2 B5404092 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione](/img/structure/B5404092.png)
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization to yield the target compound .
Analyse Chemischer Reaktionen
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fuming nitric acid for nitration, Raney nickel for reduction, and acetyl acetone for cyclization . The major products formed from these reactions are intermediates that can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione has numerous scientific research applications. In medicinal chemistry, it is used as a scaffold for developing drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . It is also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in material sciences, where it is used to develop new materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-ylmethanol and 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine . These compounds share the triazolopyrimidine core but differ in their functional groups and specific applications.
Eigenschaften
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-6-5-7(2)16-10(12-6)13-11(14-16)15-8(17)3-4-9(15)18/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNYRWJWVJUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)


![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5404043.png)

![1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5404065.png)
![1-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol hydrochloride](/img/structure/B5404074.png)
![7-(5-methoxy-2-furoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5404082.png)

![4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5404097.png)
![2-{[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5404106.png)

